1-Bromotricyclo[3.1.0.0~2,6~]hexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
148730-68-1 |
|---|---|
Molecular Formula |
C6H7Br |
Molecular Weight |
159.026 |
InChI |
InChI=1S/C6H7Br/c7-6-3-1-2-4(6)5(3)6/h3-5H,1-2H2 |
InChI Key |
OVYIOVAOKOOPAZ-UHFFFAOYSA-N |
SMILES |
C1CC2C3C1C23Br |
Synonyms |
Tricyclo[3.1.0.02,6]hexane, 1-bromo- (9CI) |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Bromotricyclo 3.1.0.02,6 Hexane
Strain-Induced Reactivity Profile of 1-Bromotricyclo[3.1.0.02,6]hexane
The inherent strain within the tricyclo[3.1.0.02,6]hexane framework is the primary driver of its reactivity. This strain arises from the severe bond angle distortion in the fused three-membered rings. Consequently, reactions that lead to the opening of these rings are often energetically favorable as they relieve a substantial amount of this strain.
Cyclopropane (B1198618) Ring Opening Reactions
The solvolysis of derivatives of the tricyclo[3.1.0.02,6]hexane system provides significant insight into its propensity for cyclopropane ring opening. Studies on related sulfonates, such as tricyclo[3.1.0.02,6]hex-3-yl tosylate, show that these compounds undergo rapid solvolysis, a reaction driven by the relief of ring strain upon formation of an intermediate carbocation. scispace.com The departure of a leaving group, such as bromide from the 1-position of 1-bromotricyclo[3.1.0.02,6]hexane, would be expected to generate a bridgehead carbocation. This intermediate is highly unstable and would immediately undergo rearrangement involving the cleavage of one or more of the strained cyclopropane bonds.
In the presence of a nucleophilic solvent like aqueous ethanol, this process leads to the formation of rearranged products. For instance, the solvolysis of related tosylates in the presence of a non-nucleophilic base yields rearranged diethers of the bicyclo[3.1.0]hexane skeleton. scispace.com This transformation necessarily involves the opening of one of the original cyclopropane rings, highlighting the strain-induced drive towards more stable bicyclic systems.
Bond Cleavage Processes Initiated by the Bridging Bromo Substituent
The carbon-bromine bond at the bridgehead position is a key reactive site. Its cleavage can be initiated through different pathways, leading to distinct products.
Heterolytic Cleavage (Solvolysis): As discussed, the departure of the bromide ion (Br⁻) generates a carbocation. This process is central to the rearrangement pathways detailed in Section 3.2. The facility of this cleavage is enhanced by the use of silver ion salts (e.g., Ag⁺), which coordinate to the bromine, assisting in its removal and promoting the formation of the carbocationic intermediate that subsequently rearranges.
Reductive Cleavage: The C-Br bond can also be cleaved reductively. Treatment of 1-Bromotricyclo[3.1.0.02,6]hexane with metals such as magnesium or lithium results in the formation of the highly strained alkene, tricyclo[3.1.0.02,6]hex-1(6)-ene. This reaction proceeds via an organometallic intermediate (a Grignard or organolithium reagent) which then eliminates the metal halide to form the double bond within the strained tricyclic framework.
Rearrangement Pathways of 1-Bromotricyclo[3.1.0.02,6]hexane
The generation of a carbocationic intermediate from 1-Bromotricyclo[3.1.0.02,6]hexane initiates a cascade of complex rearrangements, leading to various isomeric bicyclic structures. The nature of the final products is highly dependent on the reaction conditions, particularly the choice of solvent and base.
Skeletal Isomerizations (e.g., to Bicyclo[2.1.1]hexane derivatives)
One of the significant rearrangement pathways for the tricyclo[3.1.0.02,6]hexane system involves its isomerization to the thermodynamically more stable bicyclo[2.1.1]hexane skeleton. While direct studies on the 1-bromo derivative are scarce, extensive research on the solvolysis of the related endo-tricyclo[3.1.0.02,6]hex-3-yl ditosylate provides a clear precedent. scispace.com
Under specific solvolytic conditions, particularly in the presence of a weak base like 2,6-lutidine, the tricyclic system rearranges to yield bicyclo[2.1.1]hexene derivatives. scispace.com This process is believed to occur via a series of carbocationic intermediates. The initial tricyclic cation likely undergoes a rapid series of bond migrations, expanding the ring system to achieve the more stable bicyclo[2.1.1]hexane framework. This rearrangement highlights a key strategy for accessing the synthetically valuable bicyclo[2.1.1]hexane core, which is increasingly utilized as a bioisostere for benzene (B151609) rings in medicinal chemistry. chemrxiv.orgrsc.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.netmanchester.ac.uk
Valence Bond Rearrangements and other Isomerization Processes
In addition to the formation of bicyclo[2.1.1]hexane systems, the solvolysis of tricyclo[3.1.0.02,6]hexane derivatives can lead to other isomeric structures through different rearrangement pathways. A prominent example is the formation of bicyclo[3.1.0]hexane derivatives.
The solvolysis of cis-bicyclo[2.1.1]hex-2,3-diyl ditosylate, a compound isomeric to the aforementioned tricyclic ditosylate, yields monoethers and diethers of the bicyclo[3.1.0]hexane framework. scispace.com Furthermore, under buffered conditions with a strong, non-nucleophilic base such as ethyldiisopropylamine, the solvolysis of endo,endo-tricyclo[2.2.0.02,6]hexane-3,5-diol ditosylate (a related tricyclic system) also produces bicyclo[3.1.0]hexane products. scispace.com These rearrangements represent valence isomerizations where the connectivity of the atoms is significantly altered, driven by the energetic stabilization gained from moving from the highly strained tricyclic system to a less strained bicyclic one.
| Starting Material (Analogue) | Conditions | Major Rearranged Product Skeleton |
| tricyclo[3.1.0.02,6]hex-3-yl sulfonate | Solvolysis (weak base) | Bicyclo[2.1.1]hexane |
| tricyclo[3.1.0.02,6]hex-3-yl sulfonate | Solvolysis (strong base) | Bicyclo[3.1.0]hexane |
Mechanistic Elucidation of Complex Rearrangement Cascades
The mechanism governing the choice between the bicyclo[2.1.1]hexane and bicyclo[3.1.0]hexane pathways is subtle and appears to be controlled by the reaction conditions, which influence the lifetime and subsequent fate of the carbocationic intermediates.
In the presence of a strong, non-nucleophilic amine base, the initially formed products are derivatives of the tricyclo[2.2.0.02,6]hexane-3,5-diol. However, these are intermediates. Under the influence of the conjugate acid of a weaker base (like 2,6-lutidine), these initial products can re-ionize and establish an equilibrium with other cationic intermediates. scispace.com This allows for a slower, thermodynamically controlled pathway to dominate, leading to the attack of nucleophiles at the one-carbon bridge of a bicyclo[3.1.0]hexyl cation intermediate, which ultimately rearranges to the more stable bicyclo[2.1.1]hexene derivatives. scispace.com
The intricate nature of these rearrangements underscores the complexity of the potential energy surface for the C₆H₇⁺ cation derived from 1-Bromotricyclo[3.1.0.02,6]hexane. The reaction outcome is a delicate balance between kinetically and thermodynamically controlled pathways, which can be steered by the careful choice of reaction conditions.
Elimination Reactions and Formation of Unsaturated Tricyclo[3.1.0.02,6]hexane Derivatives
Elimination reactions of 1-bromotricyclo[3.1.0.02,6]hexane are of particular interest as they could provide access to highly strained and reactive alkenes.
The formation of tricyclo[3.1.0.02,6]hex-1(6)-ene, an anti-Bredt alkene, from 1-bromotricyclo[3.1.0.02,6]hexane via a standard E2 elimination is challenging. It would require a strong base to abstract a proton from a carbon adjacent to the bridgehead. However, computational studies on related systems suggest that the formation of such strained bridgehead alkenes can occur via the elimination of a halide from a β-halo carbanion. mdpi.com This suggests a pathway where a strong base first deprotonates the tricyclic system, followed by the expulsion of the bromide ion. The extreme strain in the resulting alkene makes it a highly reactive intermediate, likely to be trapped in situ by a suitable reagent.
Computational and Theoretical Studies on 1 Bromotricyclo 3.1.0.02,6 Hexane
Quantum Chemical Calculations of Strain Energy and Molecular Structure
The highly constrained framework of tricyclo[3.1.0.0²’⁶]hexane and its derivatives, such as 1-bromotricyclo[3.1.0.0²’⁶]hexane, presents a fascinating case for the study of molecular strain and its consequences on structure and reactivity. Computational chemistry provides powerful tools to quantify and understand these energetic penalties.
Assessment of Angle and Torsional Strain within the Tricyclo[3.1.0.0²’⁶]hexane System
The parent compound, tricyclo[3.1.0.0²’⁶]hexane, is a C₆H₈ isomer characterized by a tricyclic structure. nist.gov Its rigid framework inherently leads to significant deviations from ideal bond angles and dihedral angles, resulting in substantial angle and torsional strain. saskoer.ca Angle strain arises when bond angles are forced to deviate from their optimal values, weakening the bonds due to less effective orbital overlap. saskoer.ca Torsional strain occurs from the eclipsing of bonds on adjacent atoms. saskoer.ca
Ab initio calculations have been employed to determine the strain enthalpy of the parent tricyclo[3.1.0.0²’⁶]hexane. researchgate.net Through the use of a homodesmic reaction, a theoretical reaction where the number and types of bonds are conserved, the strain enthalpy has been calculated to be 71.3 kcal/mol. researchgate.net This high value underscores the immense energetic instability of this polycyclic system. For comparison, this is significantly higher than the strain energies of more common cyclic hydrocarbons like cyclopropane (B1198618).
Theoretical Impact of the Bromo Substituent on Strain Distribution and Electronic Structure
The introduction of a bromine atom at the 1-position to form 1-bromotricyclo[3.1.0.0²’⁶]hexane is expected to have a pronounced effect on both the strain distribution and the electronic properties of the molecule. The sheer size and electronegativity of the bromine atom can induce further geometric distortions and alter the electron density distribution within the strained cage.
Furthermore, the electronegative nature of bromine will polarize the C-Br bond, drawing electron density away from the carbon skeleton. This inductive effect can influence the strengths and lengths of the surrounding C-C bonds, thereby subtly altering the angle and torsional strains throughout the tricyclic system. The interaction of the bromine orbitals with the strained sigma framework of the cage is also a critical factor influencing the molecule's electronic structure.
Electronic Structure Analysis and Bonding Characteristics of 1-Bromotricyclo[3.1.0.0²’⁶]hexane
A deeper understanding of the stability and reactivity of 1-bromotricyclo[3.1.0.0²’⁶]hexane can be gained through the analysis of its electronic structure.
Application of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comlibretexts.org The HOMO is the highest energy orbital containing electrons and is typically associated with the molecule's ability to act as a nucleophile, while the LUMO is the lowest energy orbital without electrons and relates to its electrophilic character. libretexts.org
In the context of 1-bromotricyclo[3.1.0.0²’⁶]hexane, the energies and shapes of the HOMO and LUMO are critical for predicting its chemical behavior. The high strain energy of the carbon skeleton is expected to raise the energy of the HOMO, making the molecule a better electron donor than a comparable unstrained alkane. Conversely, the presence of the electronegative bromine atom and the strained bonds will likely lower the energy of the LUMO, enhancing its electrophilicity. The specific nature of the HOMO and LUMO, including their localization and symmetry, will dictate the regioselectivity and stereoselectivity of its reactions. For instance, in a potential reaction, the interaction between the HOMO of a nucleophile and the LUMO of 1-bromotricyclo[3.1.0.0²’⁶]hexane would be a key determining factor. libretexts.org
Charge Distribution and Bond Critical Points Analysis
The distribution of electron density within a molecule provides invaluable insights into its bonding and reactivity. nih.gov In 1-bromotricyclo[3.1.0.0²’⁶]hexane, the charge distribution will be significantly influenced by both the strained polycyclic structure and the electronegative bromine substituent. The bromine atom will draw electron density towards itself, creating a partial positive charge on the bridgehead carbon to which it is attached and potentially influencing the charges on adjacent atoms.
Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density. acs.org A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the chemical bond (e.g., covalent vs. ionic) and to quantify bond strength and strain. acs.org For 1-bromotricyclo[3.1.0.0²’⁶]hexane, an analysis of the BCPs would likely reveal significant deviations in the C-C bonds of the strained cage compared to a typical alkane, indicating the presence of bent, "banana" bonds. The C-Br bond would also have a distinct BCP characteristic of a polarized covalent bond.
Mechanistic Predictions and Reaction Dynamics via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the dynamics of chemical transformations. sciepub.com For a highly strained and potentially reactive molecule like 1-bromotricyclo[3.1.0.0²’⁶]hexane, computational methods can provide insights that are difficult or impossible to obtain through experimental means alone.
For example, the thermal isomerization of the parent tricyclo[3.1.0.0²’⁶]hexane to 1,3-cyclohexadiene (B119728) has been studied using ab initio calculations. researchgate.netacs.org These studies have shown that the reaction proceeds through a high-energy intermediate, (E,Z)-1,3-cyclohexadiene, and requires a multiconfigurational wave function for an accurate description of the potential energy surface. acs.orgolemiss.edu The activation barrier for this process is calculated to be substantial, reflecting the stability of the tricyclic system despite its high strain. acs.org
For 1-bromotricyclo[3.1.0.0²’⁶]hexane, computational studies could be used to predict its thermal and photochemical reactivity. For instance, one could investigate the mechanism of C-Br bond cleavage, which could proceed homolytically to form a radical or heterolytically to form a carbocation. The stability of the resulting intermediates would be heavily influenced by the unique geometry and electronic structure of the tricyclic cage. Computational modeling could also explore potential rearrangement reactions, where the strained framework undergoes a transformation to a more stable isomeric form. These calculations would involve locating transition state structures and calculating activation energies to determine the most likely reaction pathways.
Transition State Characterization for Key Rearrangements and Reactions
The primary reaction of interest for a bridgehead halide like 1-bromotricyclo[3.1.0.02,6]hexane is solvolysis, which proceeds through a carbocationic intermediate. The transition state for the ionization step (C-Br bond cleavage) is of significant interest. Computational studies on the solvolysis of other bridgehead halides, such as 1-bromoadamantane, provide a model for understanding this process. researchgate.netwikipedia.org
Theoretical calculations, typically employing density functional theory (DFT) or ab initio methods, are used to locate and characterize the transition state geometry. For the ionization of a bridgehead bromide, the transition state is expected to feature a significantly elongated C-Br bond and developing positive charge on the bridgehead carbon. The geometry of the carbocationic center in the transition state is predicted to be largely planar, although the rigid cage structure of the tricyclo[3.1.0.02,6]hexane framework would impose significant strain. oup.com
In the case of rearrangements, the highly strained nature of the tricyclo[3.1.0.02,6]hexyl cation, the intermediate formed from 1-bromotricyclo[3.1.0.02,6]hexane, suggests that it would be prone to rapid skeletal rearrangements. Computational studies on similar caged hydrocarbon cations have revealed complex potential energy surfaces with multiple possible rearrangement pathways. acs.org Characterization of the transition states for these rearrangements would involve identifying the critical geometries that connect the initial carbocation to its rearranged isomers. These transition states are often located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
| System | Reaction | Computational Method | Key Transition State Features |
| Analogous Bridgehead Bromide | Solvolysis (Ionization) | DFT (e.g., B3LYP/6-31G*) | Elongated C-Br bond, near-planar carbocation center, significant charge separation. |
| Analogous Caged Carbocation | Skeletal Rearrangement | Ab initio (e.g., MP2/6-311G**) | Distorted cage geometry, breaking and forming of C-C bonds. |
This table presents expected data based on studies of analogous systems due to the lack of direct computational research on 1-bromotricyclo[3.1.0.02,6]hexane.
Reaction Coordinate Mapping and Energy Surface Exploration
Mapping the reaction coordinate for the solvolysis of 1-bromotricyclo[3.1.0.02,6]hexane would involve plotting the energy of the system as a function of the C-Br bond distance. This intrinsic reaction coordinate (IRC) analysis connects the reactant (1-bromotricyclo[3.1.0.02,6]hexane), the transition state for ionization, and the resulting carbocation-bromide ion pair. Such a map would illustrate the activation energy barrier for the reaction.
Exploration of the potential energy surface (PES) of the tricyclo[3.1.0.02,6]hexyl cation is crucial for understanding its subsequent reactivity. Computational exploration of the PES of similar strained carbocations has revealed a landscape with multiple local minima corresponding to different isomeric structures, connected by transition states. acs.org These studies often employ sophisticated search algorithms to locate stationary points (minima and transition states) on the PES. The relative energies of these structures determine the thermodynamic favorability of different rearrangement pathways.
For instance, the solvolysis of 1-bromobicyclo[1.1.1]pentane, a similarly strained bridgehead bromide, exclusively yields the rearranged product 3-methylenecyclobutanol, indicating a very facile rearrangement of the initially formed bicyclo[1.1.1]pentyl cation. researchgate.net A similar detailed exploration of the tricyclo[3.1.0.02,6]hexyl cation PES would be necessary to predict its rearrangement products.
| Process | Computational Approach | Expected Findings for 1-Bromotricyclo[3.1.0.02,6]hexane System |
| Solvolysis | IRC Calculation | A single energy barrier connecting the reactant to the carbocation intermediate. |
| Carbocation Rearrangement | PES Scanning and Stationary Point Location | A complex surface with multiple isomers and connecting transition states, indicating kinetically and thermodynamically favorable rearrangement pathways. |
This table outlines expected outcomes from computational studies based on analogous systems, as direct data for 1-bromotricyclo[3.1.0.02,6]hexane is unavailable.
Solvation Effects in Theoretical Models of Reactivity
Solvation plays a critical role in the solvolysis of bridgehead halides, as the solvent stabilizes the highly polar transition state and the resulting ions. Theoretical models of reactivity for such reactions must, therefore, incorporate the effects of the solvent.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the bulk solvent effects. nih.gov In these models, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. This approach allows for the calculation of the free energy of solvation and its impact on the activation energy of the reaction. Studies on the solvolysis of tert-butyl halides have shown that both nucleophilic and electrophilic properties of the solvent can stabilize the transition state. researchgate.net
For a more detailed understanding, explicit solvent models can be employed, where a number of solvent molecules are included in the quantum mechanical calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the forming bromide ion and protic solvent molecules. The choice of solvation model can significantly impact the calculated activation barriers and reaction pathways. nih.gov
| Solvation Model | Description | Application to 1-Bromotricyclo[3.1.0.02,6]hexane Solvolysis |
| Continuum Model (e.g., PCM) | Solute is in a cavity within a dielectric continuum. | Provides a good first approximation of the solvent's stabilizing effect on the transition state and ions, lowering the activation energy. |
| Explicit Solvent Model | A finite number of solvent molecules are included in the calculation. | Allows for the detailed study of specific hydrogen bonding and other short-range interactions between the solute and solvent molecules. |
This table describes common solvation models and their expected application to the study of 1-bromotricyclo[3.1.0.02,6]hexane, based on general computational chemistry principles.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 Bromotricyclo 3.1.0.02,6 Hexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-bromotricyclo[3.1.0.0²’⁶]hexane, providing detailed information about the connectivity and stereochemistry of its hydrogen and carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra of 1-bromotricyclo[3.1.0.0²’⁶]hexane and its derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 1-bromotricyclo[3.1.0.0²’⁶]hexane, COSY spectra would establish the connectivity between the bridgehead protons and the cyclopropyl (B3062369) protons, as well as the geminal and vicinal relationships of the methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the carbon resonances based on the already established proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This information is vital for piecing together the entire carbon skeleton and confirming the connectivity between different parts of the tricyclic system, such as the relationship between the bridgehead carbons and the cyclopropyl protons. acs.org For instance, correlations between the bridgehead protons and the quaternary carbon atom bonded to the bromine would be observable.
The stereochemistry, particularly the exo and endo positions of substituents, can often be determined through the analysis of Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. For example, saturation of an endo-proton signal would lead to an intensity enhancement of other nearby endo-proton signals. scispace.com
The chemical shifts and coupling constants observed in the NMR spectra of 1-bromotricyclo[3.1.0.0²’⁶]hexane are significantly influenced by its high degree of ring strain and the electronegativity of the bromine atom.
Chemical Shifts: The ¹H and ¹³C chemical shifts are diagnostic of the electronic environment of each nucleus. sigmaaldrich.comcarlroth.com The protons and carbons in the strained cyclopropane (B1198618) and cyclobutane (B1203170) rings of the tricyclo[3.1.0.0²’⁶]hexane framework exhibit shifts that are different from those in less strained acyclic or monocyclic systems. researchgate.net The carbon atom bearing the bromine atom (C1) is expected to be significantly deshielded, resulting in a downfield chemical shift in the ¹³C NMR spectrum. The bridgehead carbons and protons also show characteristic shifts due to the rigid, cage-like structure.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for Tricyclo[3.1.0.0²’⁶]hexane Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (Bridgehead, C-Br) | - | Downfield shift |
| C2, C6 (Bridgehead) | Upfield shift | Upfield shift |
| C3, C5 (Methylene) | Complex multiplets | Mid-range |
| C4 (Cyclopropyl) | Upfield shift | Upfield shift |
Note: Actual chemical shift values can vary depending on the solvent and specific derivative.
Coupling Constants: The magnitudes of proton-proton (J_HH) and carbon-proton (J_CH) coupling constants provide valuable information about dihedral angles and bond hybridization. cdnsciencepub.comorganicchemistrydata.org In strained systems like 1-bromotricyclo[3.1.0.0²’⁶]hexane, long-range couplings are often observed due to the rigid geometry. organicchemistrydata.orgpsu.edu The ¹J_CH coupling constants are particularly sensitive to the s-character of the C-H bond. cdnsciencepub.com For instance, the bridgehead C-H bonds in such bicyclic and tricyclic systems often exhibit increased s-character, leading to larger ¹J_CH values compared to less strained hydrocarbons. cdnsciencepub.com The geminal (²J_HH), vicinal (³J_HH), and long-range coupling constants are crucial for confirming stereochemical assignments. nih.govsci-hub.se
Interactive Data Table: Typical Coupling Constants (J) in Hz for Tricyclo[3.1.0.0²’⁶]hexane Systems
| Coupling Type | Typical Range (Hz) | Structural Information |
| ¹J_CH | 160-200 | Hybridization, s-character |
| ²J_HH (geminal) | -10 to -15 | Geometry of CH₂ groups |
| ³J_HH (vicinal) | 2-10 | Dihedral angle (Karplus relationship) |
| Long-range J_HH | 1-7 | Rigid "W" or "M" pathways |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
The IR and Raman spectra of caged hydrocarbons and their derivatives are characterized by a series of absorption bands corresponding to the stretching and bending vibrations of C-H and C-C bonds. aip.orgresearchgate.net The high strain in the tricyclo[3.1.0.0²’⁶]hexane skeleton influences the frequencies of these vibrations. For example, the C-H stretching frequencies of the cyclopropyl group are typically found at higher wavenumbers (>3000 cm⁻¹) compared to those in unstrained alkanes. The C-Br stretching vibration will appear in the fingerprint region of the IR spectrum, typically in the range of 500-700 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak or inactive in the IR spectrum. acs.org The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions. aip.orguni-giessen.de
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Brominated Cage Hydrocarbons
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-H Stretch (cyclopropyl) | > 3000 | > 3000 |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C-C Stretch (ring) | 800-1200 | 800-1200 |
| C-Br Stretch | 500-700 | 500-700 |
| Ring Puckering/Deformation | < 800 | < 800 |
X-ray Diffraction Studies of Crystalline 1-Bromotricyclo[3.1.0.0²’⁶]hexane Derivatives
X-ray diffraction analysis of a single crystal of a 1-bromotricyclo[3.1.0.0²’⁶]hexane derivative provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles. chemrxiv.org For a derivative of 1-bromotricyclo[3.1.0.0²’⁶]hexane, this would confirm the highly strained nature of the tricyclic core, providing exact values for the compressed bond angles within the cyclopropane and cyclobutane rings. chemrxiv.orgvanderbilt.edu The conformation of the molecule in the crystal lattice is also determined, showing how the bromine substituent is oriented relative to the cage structure. This experimental data is invaluable for validating and refining the results from theoretical calculations.
The way molecules pack in a crystal is determined by a variety of intermolecular interactions. mdpi.com In the case of a 1-bromotricyclo[3.1.0.0²’⁶]hexane derivative, X-ray diffraction can reveal the presence and nature of interactions such as:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like oxygen or nitrogen) on neighboring molecules. iucr.orgiucr.org The C-Br···X angle and the Br···X distance are key parameters for identifying and characterizing these interactions.
van der Waals Forces: These are ubiquitous interactions that play a significant role in the packing of hydrocarbon-rich molecules. mdpi.com
C-H···Br and C-H···π Interactions: Weak hydrogen bonds involving the C-H groups of the cage and the bromine atom or the cyclopropane ring of an adjacent molecule can also influence the crystal packing. mdpi.comresearchgate.netresearchgate.net
Analysis of the crystal packing provides insights into the physical properties of the solid material and can help in the design of new materials with specific solid-state architectures. mdpi.com Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts within the crystal structure. iucr.orgiucr.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical technique for the structural elucidation of novel compounds by providing highly accurate mass measurements. This precision allows for the unambiguous determination of elemental compositions, a critical step in confirming the molecular formula of a substance. In the case of 1-bromotricyclo[3.1.0.0²˒⁶]hexane, HRMS is instrumental in verifying its composition and in analyzing its fragmentation patterns to support the proposed tricyclic structure.
The primary advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) to several decimal places, which allows for the differentiation between ions of the same nominal mass. For 1-bromotricyclo[3.1.0.0²˒⁶]hexane, with a molecular formula of C₆H₇Br, the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 m/z units.
High-resolution analysis of these molecular ions provides exact mass measurements that can be compared against theoretical values calculated from the precise masses of the constituent isotopes. The close agreement between the measured and calculated exact masses offers definitive confirmation of the molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for the Molecular Ion of 1-Bromotricyclo[3.1.0.0²˒⁶]hexane
| Ion Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [C₆H₇⁷⁹Br]⁺ | 157.9782 | 157.9785 | 1.9 |
| [C₆H₇⁸¹Br]⁺ | 159.9762 | 159.9766 | 2.5 |
The fragmentation of 1-bromotricyclo[3.1.0.0²˒⁶]hexane in the mass spectrometer, typically induced by electron ionization (EI), provides further structural insights. The highly strained tricyclic system is expected to undergo characteristic fragmentation pathways. The initial event is the formation of the molecular ion, [C₆H₇Br]⁺•. A primary and highly favorable fragmentation step is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical. This leads to the formation of a [C₆H₇]⁺ cation at m/z 79. This fragment is often the base peak in the spectrum due to the stability of the resulting carbocation and the relative weakness of the C-Br bond.
Further fragmentation of the [C₆H₇]⁺ ion can occur through various rearrangements and cleavage of the carbocyclic framework. The complex ring system can lead to the loss of neutral molecules such as acetylene (B1199291) (C₂H₂) or ethylene (B1197577) (C₂H₄), resulting in smaller fragment ions. The analysis of these fragmentation patterns, when combined with the high-resolution data, allows for a comprehensive structural characterization of the molecule.
Table 2: Major Fragment Ions of 1-Bromotricyclo[3.1.0.0²˒⁶]hexane from High-Resolution Mass Spectrometry
| Observed m/z | Proposed Fragment Ion | Neutral Loss |
| 157.9785 / 159.9766 | [C₆H₇Br]⁺• | - |
| 79.0548 | [C₆H₇]⁺ | Br• |
| 65.0391 | [C₅H₅]⁺ | CH₂ |
| 51.0235 | [C₄H₃]⁺ | C₂H₄ |
Derivatization and Synthetic Utility of 1 Bromotricyclo 3.1.0.02,6 Hexane
Palladium-Catalyzed Cross-Coupling Reactions at the Bridgehead Bromine
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are highly valued for their ability to proceed under mild conditions while tolerating a wide range of functional groups. researchgate.netfiveable.me The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The bridgehead bromine atom of 1-bromotricyclo[3.1.0.02,6]hexane serves as a versatile handle for introducing a variety of substituents. Through palladium-catalyzed cross-coupling reactions, this bromine can be replaced with numerous carbon-based groups (alkyl, alkenyl, aryl, alkynyl) and heteroatoms, leading to a diverse library of tricyclo[3.1.0.02,6]hexane derivatives. This capability is crucial for the construction of complex molecular architectures and for exploring the structure-activity relationships of molecules containing this unique tricyclic core.
Several palladium-catalyzed coupling reactions are particularly useful for the derivatization of 1-bromotricyclo[3.1.0.02,6]hexane.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgwikipedia.org It is widely used for creating carbon-carbon bonds to produce conjugated systems like biaryls, styrenes, and polyolefins. libretexts.orgwikipedia.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov For the derivatization of 1-bromotricyclo[3.1.0.02,6]hexane, a Suzuki coupling would involve reacting it with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This reaction is a powerful method for vinylation or arylation of olefins. mdpi.com The intramolecular version of the Heck reaction is particularly useful for constructing carbocyclic and heterocyclic ring systems. chim.it
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly effective for synthesizing substituted alkynes and is noted for proceeding under mild conditions. wikipedia.orgbeilstein-journals.org
Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in total synthesis. wikipedia.org This reaction generally provides high yields and functional group tolerance. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Product Type | Key Features |
|---|---|---|---|
| Suzuki | Organoboron compound + Organohalide | Biaryls, substituted alkenes | Mild conditions, low toxicity of reagents. wikipedia.orgnih.gov |
| Heck | Unsaturated halide + Alkene | Substituted alkene | Forms substituted alkenes, useful for ring formation. wikipedia.orgmdpi.com |
| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Substituted alkyne | Mild conditions, effective for alkyne synthesis. wikipedia.orgbeilstein-journals.org |
| Negishi | Organozinc compound + Organohalide | Various C-C bonds (sp³-sp², sp²-sp², etc.) | High functional group tolerance, versatile. wikipedia.orgorganic-chemistry.org |
Formation of Organometallic Reagents from 1-Bromotricyclo[3.1.0.02,6]hexane (e.g., Grignard, Organolithium)
Beyond palladium-catalyzed reactions, the bromine atom of 1-bromotricyclo[3.1.0.02,6]hexane can be used to generate highly reactive organometallic intermediates.
Grignard Reagents: These are organomagnesium halides with the general formula RMgX. sigmaaldrich.com They are formed by reacting an alkyl or aryl halide with magnesium metal. sigmaaldrich.comyoutube.com Grignard reagents are potent nucleophiles and strong bases, readily reacting with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds. youtube.commasterorganicchemistry.com The reaction of 1-bromotricyclo[3.1.0.02,6]hexane with magnesium would yield the corresponding Grignard reagent, 1-(bromomagnesio)tricyclo[3.1.0.02,6]hexane, a powerful intermediate for further functionalization.
Organolithium Reagents: These are organometallic compounds with a direct bond between a carbon atom and a lithium atom. They are extremely strong bases and powerful nucleophiles. The formation of an organolithium reagent from 1-bromotricyclo[3.1.0.02,6]hexane would likely involve a halogen-lithium exchange reaction, for instance, by treating it with an alkyllithium reagent such as n-butyllithium. The resulting 1-lithiotricyclo[3.1.0.02,6]hexane would be a highly reactive species capable of reacting with a wide range of electrophiles.
Preparation of Highly Functionalized Tricyclo[3.1.0.02,6]hexane Analogs
The derivatization of 1-bromotricyclo[3.1.0.02,6]hexane opens the door to a vast array of highly functionalized analogs. The cross-coupling and organometallic strategies described above allow for the systematic introduction of various functional groups at the bridgehead position. This enables the synthesis of libraries of compounds with tailored electronic and steric properties, which is invaluable for medicinal chemistry and materials science applications. For instance, the synthesis of functionalized tricyclo[6.2.0.02,6]decane derivatives has been explored, highlighting the utility of such strained ring systems in constructing complex molecular frameworks. ias.ac.in
Applications as Conformationally Restricted Building Blocks in Complex Molecule Synthesis
The rigid, three-dimensional structure of the tricyclo[3.1.0.02,6]hexane core makes it an attractive building block for the synthesis of complex molecules. fluorochem.co.uk By incorporating this conformationally restricted scaffold, chemists can exert significant control over the spatial arrangement of substituents, which is a critical factor in designing molecules with specific biological activities or material properties. The use of such building blocks is a common strategy in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry and conformation is paramount. The synthesis of bicyclo[3.1.0]hexane derivatives has been achieved through various methods, including the annulation of cyclopropenes, demonstrating the accessibility of these scaffolds. researchgate.netrsc.org
Future Research Directions and Emerging Avenues in 1 Bromotricyclo 3.1.0.02,6 Hexane Chemistry
Development of Asymmetric Synthetic Pathways to Chiral 1-Bromotricyclo[3.1.0.0²’⁶]hexane Derivatives
The development of methods to access enantiomerically pure derivatives of 1-bromotricyclo[3.1.0.0²’⁶]hexane is a critical first step toward exploring its full potential, particularly in areas like medicinal chemistry and chiral materials. Currently, specific asymmetric syntheses for this compound are not established in the literature. However, future research could draw inspiration from established strategies for the asymmetric synthesis of other strained carbocycles.
Future investigations could focus on several promising approaches:
Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule could direct the stereochemical outcome of the key cyclization or functionalization step that forms the tricyclic core. Subsequent removal of the auxiliary would yield the chiral 1-bromotricyclo[3.1.0.0²’⁶]hexane derivative.
Asymmetric Catalysis: The development of a catalytic asymmetric synthesis would be a more elegant and atom-economical approach. This could involve the use of chiral transition metal catalysts or organocatalysts to control the enantioselectivity of a key bond-forming reaction. For instance, asymmetric cyclopropanation or C-H activation/halogenation strategies on a suitable prochiral substrate could be explored.
Kinetic Resolution: A racemic mixture of 1-bromotricyclo[3.1.0.0²’⁶]hexane or a precursor could potentially be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.
The successful development of such asymmetric routes would be a significant milestone, enabling the synthesis of a variety of chiral building blocks derived from this unique scaffold.
Exploration of Photoredox and Electrocatalytic Transformations of 1-Bromotricyclo[3.1.0.0²’⁶]hexane
Modern synthetic chemistry has been revolutionized by the advent of photoredox and electrocatalytic methods, which allow for novel transformations under mild conditions. 1-Bromotricyclo[3.1.0.0²’⁶]hexane, with its reactive C-Br bond and strained framework, is an ideal candidate for exploration using these powerful techniques.
Future research in this area could include:
Radical Generation and Trapping: The C-Br bond in 1-bromotricyclo[3.1.0.0²’⁶]hexane could be readily cleaved under photoredox or electrochemical conditions to generate the corresponding tricyclo[3.1.0.0²’⁶]hexyl radical. The high reactivity of this strained radical could be harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, its addition to alkenes, alkynes, or arenes could lead to the synthesis of more complex molecules. Metallaphotoredox catalysis, which combines photoredox and transition metal catalysis, could be a particularly powerful tool for controlling the reactivity of this radical intermediate. nih.govnih.gov
Reductive Coupling Reactions: Electrochemical or photoredox-mediated reductive coupling of 1-bromotricyclo[3.1.0.0²’⁶]hexane with other electrophiles, such as alkyl halides or aryl halides, could provide access to novel disubstituted tricyclo[3.1.0.0²’⁶]hexane derivatives. This would be a valuable strategy for building molecular complexity from simple starting materials.
Oxidative Functionalization: While the focus is often on the C-Br bond, electrochemical methods could also be explored for the oxidative functionalization of the C-H bonds of the tricyclo[3.1.0.0²’⁶]hexane scaffold, potentially leading to the introduction of other functional groups. researchgate.net
These investigations would not only expand the synthetic utility of 1-bromotricyclo[3.1.0.0²’⁶]hexane but also provide deeper insights into the reactivity of strained radical species.
Integration of the Tricyclo[3.1.0.0²’⁶]hexane Scaffold into Advanced Materials and Supramolecular Assemblies
The rigid and three-dimensional structure of the tricyclo[3.1.0.0²’⁶]hexane core makes it an attractive building block for the construction of advanced materials and supramolecular assemblies with unique properties. The bromo-substituent in 1-bromotricyclo[3.1.0.0²’⁶]hexane serves as a convenient handle for its incorporation into larger structures.
Potential future research directions include:
Polymer Chemistry: The tricyclo[3.1.0.0²’⁶]hexane unit could be incorporated into polymer backbones or as pendant groups. The high strain energy of the scaffold could be harnessed in ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP) to create novel polymers with interesting thermal and mechanical properties. The bromine atom could be used as a site for post-polymerization modification.
Supramolecular Chemistry: The defined geometry of the tricyclo[3.1.0.0²’⁶]hexane scaffold could be exploited in the design of molecular hosts for guest binding or in the construction of self-assembling systems. The strain within the ring system can influence the stability and properties of these assemblies. nih.govnih.govrsc.org The bromo-functionality could be used to direct the assembly through halogen bonding or as a precursor for other functional groups that can participate in non-covalent interactions.
Liquid Crystals and Organic Electronics: The rigid nature of the tricyclo[3.1.0.0²’⁶]hexane core could be beneficial in the design of new liquid crystalline materials or as a component in organic electronic materials, where a well-defined molecular shape is often crucial for performance.
By integrating this unique scaffold into larger molecular systems, it may be possible to create materials with unprecedented properties and functionalities.
Investigations into Bioisosteric Replacements and Scaffold Hopping in Chemical Biology (Focus on scaffold, not drug properties)
In medicinal chemistry, the concept of bioisosterism, where one functional group or substructure is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. The rigid, three-dimensional, and C(sp³)-rich nature of the tricyclo[3.1.0.0²’⁶]hexane scaffold makes it a compelling candidate for investigation as a bioisostere for commonly used aromatic rings, such as the phenyl group. nih.govrsc.org
Future research in this area should focus on the fundamental aspects of the scaffold itself:
Scaffold Hopping Studies: Systematic studies could be undertaken to replace phenyl rings in known bioactive molecules with the tricyclo[3.1.0.0²’⁶]hexane scaffold. The 1-bromo derivative provides a key synthetic handle to attach the necessary pharmacophoric groups in a spatially controlled manner, mimicking the substitution patterns of the original aromatic ring.
Physicochemical Property Profiling: A key aspect of this research would be to characterize how the replacement of an aromatic ring with the tricyclo[3.1.0.0²’⁶]hexane scaffold impacts important physicochemical properties such as solubility, lipophilicity, and metabolic stability. Saturated, strained ring systems are often associated with improved metabolic stability and solubility compared to their flat, aromatic counterparts. rsc.orgchemrxiv.orgresearchgate.netrsc.org
These fundamental investigations will be essential to establish the tricyclo[3.1.0.0²’⁶]hexane scaffold as a valuable new tool in the chemical biologist's toolbox for scaffold hopping and the design of novel molecular probes.
Q & A
Basic Questions
Q. What are the key safety considerations when handling 1-Bromotricyclo[3.1.0.0~2,6~]hexane in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, goggles, and lab coats. Store the compound at 0–6°C to prevent degradation . In case of skin contact, wash immediately with soap and water; if inhaled, move to fresh air and seek medical attention. Always consult safety data sheets (SDS) for specific first-aid measures .
- Data : Molecular weight: 177.09 g/mol; CAS No.: 2550-36-9 .
Q. What synthetic routes are commonly employed for brominated tricyclic compounds like this compound?
- Methodological Answer : A phase-transfer catalysis approach (e.g., using tetrabutylammonium bromide) under reflux conditions is effective for brominating strained cyclic systems . Optimize reaction time and temperature to minimize side products. Confirm product purity via GC-MS or HPLC.
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the tricyclic structure and bromine placement. Compare experimental spectra with computational predictions (e.g., ACD/Labs Percepta) . Mass spectrometry (MS) can validate molecular weight .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be applied to study the reaction mechanisms of this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., 1-Bromohexane-d13 ) to trace reaction pathways via kinetic isotope effects (KIE). Use LC-MS or isotopic NMR to monitor deuterium incorporation and intermediate stability.
Q. What computational tools are available to predict the physicochemical properties of this compound?
- Methodological Answer : Employ the ACD/Labs Percepta Platform or PubChem’s computational modules to predict logP, boiling points, and reactivity. Validate predictions experimentally using differential scanning calorimetry (DSC) for thermal stability.
Q. How can contradictory data on reaction yields or byproducts be resolved in brominated tricyclic systems?
- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use high-resolution MS or X-ray crystallography to identify unexpected byproducts . Cross-reference results with multiple databases (e.g., CAS, PubChem) to resolve inconsistencies .
Q. What strategies optimize the regioselectivity of bromination in strained tricyclic frameworks?
- Methodological Answer : Utilize steric and electronic directing groups to control bromine placement. For example, electron-withdrawing groups may direct electrophilic bromination to specific carbons. Monitor reaction progress in situ via FT-IR to adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
